Cas no 889939-39-3 (2-Azepan-1-yl-2-p-tolyl-ethylamine)

2-Azepan-1-yl-2-p-tolyl-ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Azepan-1-yl)-2-(p-tolyl)ethanamine
- F3308-1214
- 2-(azepan-1-yl)-2-(p-tolyl)ethan-1-amine
- AKOS000144052
- 2-(azepan-1-yl)-2-(4-methylphenyl)ethan-1-amine
- SB81129
- MFCD08437091
- 2-AZEPAN-1-YL-2-(4-METHYLPHENYL)ETHANAMINE
- 889939-39-3
- CS-0313829
- 2-Azepan-1-yl-2-p-tolyl-ethylamine
- ALBB-027136
- NS-03058
- 2-(azepan-1-yl)-2-(4-methylphenyl)ethanamine
- AKOS016040378
- [2-azepan-1-yl-2-(4-methylphenyl)ethyl]amine
-
- MDL: MFCD08437091
- Inchi: InChI=1S/C15H24N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3
- InChI Key: COBRLUMEMZKHLA-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C(CN)N2CCCCCC2
Computed Properties
- Exact Mass: 232.193948774g/mol
- Monoisotopic Mass: 232.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 2.4
2-Azepan-1-yl-2-p-tolyl-ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021345-500mg |
2-Azepan-1-yl-2-p-tolyl-ethylamine |
889939-39-3 | 500mg |
2957.0CNY | 2021-07-13 | ||
Chemenu | CM290471-5g |
2-(Azepan-1-yl)-2-(p-tolyl)ethanamine |
889939-39-3 | 97% | 5g |
$711 | 2021-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021345-500mg |
2-Azepan-1-yl-2-p-tolyl-ethylamine |
889939-39-3 | 500mg |
2957CNY | 2021-05-07 | ||
TRC | A011980-1000mg |
2-Azepan-1-yl-2-p-tolyl-ethylamine |
889939-39-3 | 1g |
$ 720.00 | 2022-06-08 | ||
Ambeed | A236993-1g |
2-(Azepan-1-yl)-2-(p-tolyl)ethanamine |
889939-39-3 | 97% | 1g |
$267.0 | 2024-04-16 | |
abcr | AB416250-1g |
[2-Azepan-1-yl-2-(4-methylphenyl)ethyl]amine; . |
889939-39-3 | 1g |
€317.00 | 2024-06-07 | ||
Chemenu | CM290471-5g |
2-(Azepan-1-yl)-2-(p-tolyl)ethanamine |
889939-39-3 | 97% | 5g |
$*** | 2023-05-29 | |
TRC | A011980-250mg |
2-Azepan-1-yl-2-p-tolyl-ethylamine |
889939-39-3 | 250mg |
$ 275.00 | 2022-06-08 | ||
abcr | AB416250-1 g |
[2-Azepan-1-yl-2-(4-methylphenyl)ethyl]amine |
889939-39-3 | 1g |
€322.50 | 2023-06-16 | ||
TRC | A011980-500mg |
2-Azepan-1-yl-2-p-tolyl-ethylamine |
889939-39-3 | 500mg |
$ 450.00 | 2022-06-08 |
2-Azepan-1-yl-2-p-tolyl-ethylamine Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 2-Azepan-1-yl-2-p-tolyl-ethylamine
Comprehensive Overview of 2-Azepan-1-yl-2-p-tolyl-ethylamine (CAS No. 889939-39-3): Properties, Applications, and Research Insights
2-Azepan-1-yl-2-p-tolyl-ethylamine (CAS No. 889939-39-3) is a specialized organic compound garnering significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This azepane-derived amine combines a tolyl group with an ethylamine backbone, making it a versatile intermediate for drug discovery and material science. Researchers are increasingly exploring its role in modulating biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibition.
The compound’s molecular structure (C16H24N2) features a seven-membered azepane ring, which enhances conformational flexibility—a critical factor in ligand-receptor interactions. Its p-tolyl substituent contributes to lipophilicity, influencing blood-brain barrier permeability, a hot topic in neuropharmacology. Recent studies highlight its potential as a scaffold for G-protein-coupled receptor (GPCR) modulators, aligning with industry trends toward precision medicine.
In synthetic chemistry, 2-Azepan-1-yl-2-p-tolyl-ethylamine serves as a building block for heterocyclic compounds, addressing the growing demand for diverse chemical libraries in high-throughput screening. Its amine functionality allows for derivatization via reductive amination or amide coupling, techniques frequently searched by organic chemists. The compound’s stability under physiological conditions further supports its utility in prodrug design, a trending area in drug delivery optimization.
From an SEO perspective, queries like "azepane derivatives in drug discovery" or "CAS 889939-39-3 supplier" reflect user interest in sourcing and applications. Analytical data, including HPLC purity and NMR spectra, are often sought by quality control professionals. Notably, the compound’s low cytotoxicity (per preliminary assays) aligns with the 3R principles (Replacement, Reduction, Refinement) in animal testing alternatives—a key concern in ethical research.
Environmental and regulatory aspects are also pivotal. While 2-Azepan-1-yl-2-p-tolyl-ethylamine is not classified as hazardous, its biodegradability profile remains under investigation, coinciding with the green chemistry movement. Researchers emphasize solvent-free synthesis protocols to minimize waste, resonating with sustainable manufacturing trends. Patent literature reveals its inclusion in innovative therapeutic formulations, particularly for neurodegenerative disorders—a rapidly growing market segment.
In summary, 2-Azepan-1-yl-2-p-tolyl-ethylamine (CAS No. 889939-39-3) exemplifies the intersection of structural ingenuity and applied research. Its multifaceted roles—from medicinal chemistry to process optimization—make it a compound of enduring relevance. As AI-driven drug design accelerates, such privileged structures will likely feature prominently in next-generation therapeutics.
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